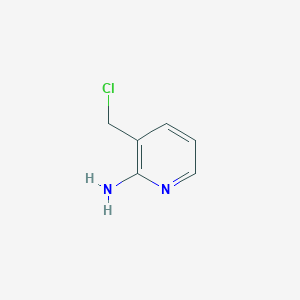

3-(Chloromethyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZLYRMLFKINJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646448 | |

| Record name | 3-(Chloromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858431-29-5 | |

| Record name | 3-(Chloromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Chloromethyl)pyridin-2-amine chemical properties and structure

An In-Depth Technical Guide to 3-(Chloromethyl)pyridin-2-amine: Chemical Properties, Structure, and Applications

Introduction

This compound is a heterocyclic organic compound belonging to the pyridine family. It is distinguished by the presence of two key functional groups attached to the pyridine core: an amine group (-NH₂) at position 2 and a chloromethyl group (-CH₂Cl) at position 3.[1] This unique bifunctional arrangement makes it a highly valuable and versatile building block in organic synthesis. The chloromethyl group serves as a reactive site for nucleophilic substitution, while the amino group can undergo a variety of transformations, including reactions with electrophiles.[1] Consequently, this compound is a sought-after intermediate in the development of pharmaceuticals, agrochemicals, and novel materials.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers and professionals in drug development.

Chemical Identity and Structure

The structural framework of this compound consists of a central pyridine ring functionalized at the C2 and C3 positions. The presence of both a nucleophilic amine and a reactive electrophilic chloromethyl side-chain on adjacent carbons dictates its chemical behavior and synthetic utility.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1] |

| CAS Number | 858431-29-5 (free base)[1][2][3] |

| 858431-27-3 (hydrochloride salt)[4][5] | |

| Molecular Formula | C₆H₇ClN₂ (free base)[1] |

| C₆H₈Cl₂N₂ (hydrochloride salt)[4][5] | |

| SMILES | C1=CC(=C(N=C1)N)CCl[1] |

| InChI Key | LFZLYRMLFKINJA-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is typically handled as an off-white solid and requires refrigerated storage to maintain stability.[2][6] Many of the available data points are predicted values derived from computational models.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 142.58 g/mol (free base) | [1] |

| 179.04 g/mol (hydrochloride salt) | [2] | |

| Appearance | Off-white solid | [2] |

| Boiling Point | 286.9 ± 25.0 °C (Predicted) | [3][6] |

| Density | 1.265 ± 0.06 g/cm³ (Predicted) | [3][6] |

| pKa | 5.92 ± 0.36 (Predicted) | [3][6] |

| Storage Conditions | 2-8°C |[2][3][6] |

Reactivity and Chemical Profile

The reactivity of this compound is dominated by its two functional groups.

-

Nucleophilic Substitution : The chloromethyl group is an excellent electrophilic site. The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, cyanides), allowing for the extension of the carbon skeleton and the introduction of new functionalities.[1][7]

-

Reactions of the Amino Group : The 2-amino group can act as a nucleophile, reacting with various electrophiles. It can be acylated, alkylated, or used as a handle for the construction of fused heterocyclic ring systems, such as imidazopyridines.[1]

-

Coordination Chemistry : The nitrogen atoms of the pyridine ring and the amino group can act as ligands, forming coordination complexes with various metal ions. These complexes are of interest for their potential catalytic or biological properties.[1]

Caption: General reactivity pathways for this compound.

Synthesis

While this compound is primarily used as an intermediate, its synthesis is of significant interest. A plausible synthetic route can be adapted from methods used for structurally similar pyridines, such as the synthesis of 3-(chloromethyl)pyridine hydrochloride from 3-picoline.[8] This multi-step process involves oxidation of the methyl group, esterification, reduction to an alcohol, and finally chlorination.

Caption: Plausible workflow for the synthesis of this compound.

Experimental Protocol: Chlorination of (2-Amino-pyridin-3-yl)methanol

This protocol describes the final step of the synthesis, converting the hydroxymethyl intermediate to the desired chloromethyl product. The methodology is adapted from standard procedures for converting primary alcohols to alkyl chlorides using thionyl chloride.[7]

Materials:

-

(2-Amino-pyridin-3-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath

Procedure:

-

Setup: A dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with (2-Amino-pyridin-3-yl)methanol (1.0 eq) dissolved in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

-

Cooling: The flask is cooled to 0°C in an ice bath.

-

Addition of Thionyl Chloride: Thionyl chloride (1.1-1.3 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0°C. The reaction is exothermic and generates HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It may then be heated to reflux (40-60°C) and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[7]

-

Work-up: The reaction mixture is cooled to room temperature, and the solvent and excess thionyl chloride are carefully removed under reduced pressure.

-

Neutralization: The residue is re-dissolved in DCM and slowly quenched by the addition of a saturated NaHCO₃ solution until effervescence ceases.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted two more times with DCM.

-

Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product, this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Applications in Research and Development

This compound is not typically an end-product but rather a crucial starting point for more complex molecules.

-

Pharmaceuticals: It is a key intermediate for synthesizing a diverse range of biologically active compounds. Its derivatives have been investigated for use as anti-cancer, anti-inflammatory, antimicrobial, and antiviral agents, as well as for treating neurological disorders.[1][2]

-

Agrochemicals: The pyridine scaffold is present in many pesticides and herbicides. This compound serves as a precursor for developing new agrochemicals with enhanced efficacy.[1][2]

-

Material Science: The reactive functional groups allow for its incorporation into polymer backbones, leading to the creation of functional materials with unique electronic or drug-delivery properties.[1]

-

Catalysis: It can be used to synthesize ligands for transition-metal catalysts, which can improve the efficiency and selectivity of various chemical reactions.[1]

Biological Context and Representative Signaling Pathway

While this compound itself is not a bioactive agent, it is a precursor for molecules designed to interact with biological targets. For instance, many modern cancer therapies target protein kinases, which are key components of signaling pathways that regulate cell growth and proliferation. A drug derived from this precursor could be designed to inhibit a specific kinase, thereby blocking the downstream signaling cascade that leads to tumor growth.

Caption: Example of a drug derived from the precursor inhibiting a kinase pathway.

Spectroscopic Data Analysis (Reference)

Detailed experimental spectra for this compound are not widely published. However, the spectral data for the closely related compound, 3-(chloromethyl)pyridine hydrochloride (also known as 3-picolyl chloride hydrochloride), can serve as a useful reference for structural elucidation.[9]

Table 3: Reference Spectroscopic Data for 3-(Chloromethyl)pyridine Hydrochloride

| Data Type | Key Features |

|---|---|

| ¹H NMR | (400 MHz, DMSO-d₆) δ (ppm): 9.12 (s, 1H), 8.97 (d, 1H), 8.72 (d, 1H), 8.14 (dd, 1H), 5.07 (s, 2H, -CH₂Cl).[9] |

| Mass Spec | Molecular Ion (M⁺): 127 m/z. Base Peak: 92 m/z ([M-Cl]⁺).[9] |

Note for analysis: The spectrum for this compound would differ primarily by the presence of a broad singlet corresponding to the -NH₂ protons, and the chemical shifts of the pyridine ring protons would be altered due to the electron-donating effect of the amino group.

Conclusion

This compound is a compound of significant strategic importance in synthetic chemistry. Its dual functionality provides a platform for diverse chemical modifications, making it an invaluable intermediate for creating complex molecules with potential applications in medicine, agriculture, and material science. A thorough understanding of its properties, reactivity, and synthesis is essential for researchers aiming to leverage this versatile building block in their scientific endeavors.

References

- 1. Buy this compound | 858431-29-5 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-AMINO-3-CHLOROMETHYL PYRIDINE | 858431-29-5 [amp.chemicalbook.com]

- 4. chem-space.com [chem-space.com]

- 5. chemscene.com [chemscene.com]

- 6. 858431-29-5 CAS MSDS (2-AMINO-3-CHLOROMETHYL PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2-(Chloromethyl)pyridin-3-amine | Benchchem [benchchem.com]

- 8. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 9. 3-Picolyl chloride hydrochloride(6959-48-4) 1H NMR spectrum [chemicalbook.com]

Technical Guide: 3-(Chloromethyl)pyridin-2-amine - CAS Number and Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Chloromethyl)pyridin-2-amine, focusing on its identification, chemical properties, and synthetic methodologies. The information is intended to support research and development activities in medicinal chemistry and related fields where this compound may serve as a key building block.

Chemical Identification

This compound is a substituted pyridine derivative. Its unique structure, featuring both a reactive chloromethyl group and an amino group on the pyridine ring, makes it a valuable intermediate in the synthesis of more complex molecules.

The compound is also commonly available as a hydrochloride salt, which has a different CAS number.

This compound Hydrochloride CAS Number: 858431-27-3[3][4]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₇ClN₂ |

| Molecular Weight | 142.59 g/mol |

| Appearance | Off-white to white powder/solid[1] |

| SMILES | NC1=NC=CC=C1CCl |

| InChI | InChI=1S/C6H7ClN2/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2,(H2,8,9) |

Physicochemical Properties

The following table summarizes some of the key physicochemical properties of this compound and its hydrochloride salt. Please note that some of these values are predicted.

Table 2: Physicochemical Data

| Property | This compound | This compound HCl |

| Molecular Formula | C₆H₇ClN₂ | C₆H₈Cl₂N₂ |

| Molecular Weight | 142.59 g/mol | 179.05 g/mol [3] |

| Topological Polar Surface Area (TPSA) | - | 38.91 Ų[3] |

| logP (predicted) | - | 1.8244[3] |

| Hydrogen Bond Donors | - | 1[3] |

| Hydrogen Bond Acceptors | - | 2[3] |

| Rotatable Bonds | - | 1[3] |

Spectroscopic and Analytical Characterization

Detailed spectroscopic data for this compound is not extensively published. However, based on the analysis of structurally related compounds, the expected spectral characteristics are summarized below. These tables provide a guide for researchers in confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the aminomethyl protons, and the protons of the chloromethyl group. The chemical shift of the chloromethyl protons is a key diagnostic feature.

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H | 6.6 - 8.0 | m |

| -NH₂ | 4.5 - 5.5 | br s |

| -CH₂Cl | ~4.0 - 4.5[5] | s |

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| Pyridine-C | 110 - 160 |

| -CH₂Cl | 40 - 50 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the amine and chloromethyl functional groups, as well as the pyridine ring vibrations.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amine) | 3200 - 3400 | Two bands for primary amine |

| C-H Stretch (Aromatic) | 3000 - 3100 | |

| C=C, C=N Stretch (Pyridine Ring) | 1400 - 1600 | |

| C-Cl Stretch | 650 - 800 |

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound.

| Ion | m/z | Description |

| [M]⁺ | 142/144 | Molecular ion peak (isotopic pattern due to ³⁵Cl/³⁷Cl) |

| [M-Cl]⁺ | 107 | Loss of chlorine |

| [M-CH₂Cl]⁺ | 93 | Loss of chloromethyl group |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, a common and effective method for the preparation of chloromethylpyridines is the chlorination of the corresponding hydroxymethylpyridine precursor using a chlorinating agent such as thionyl chloride (SOCl₂).[5]

Synthesis of (2-Aminopyridin-3-yl)methanol (Precursor)

The precursor, (2-aminopyridin-3-yl)methanol, can be synthesized through the reduction of a suitable starting material like 2-amino-3-cyanopyridine or a derivative of 2-aminonicotinic acid.

Chlorination of (2-Aminopyridin-3-yl)methanol

Disclaimer: This is a representative protocol based on similar transformations and should be adapted and optimized for safety and efficiency in a laboratory setting.

Materials:

-

(2-Aminopyridin-3-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2-aminopyridin-3-yl)methanol in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (SOCl₂) dropwise to the stirred solution. An excess of SOCl₂ is typically used.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period (monitoring by TLC is recommended) to ensure complete conversion.

-

After the reaction is complete, carefully quench the excess SOCl₂ by slowly adding the reaction mixture to a stirred, saturated solution of sodium bicarbonate at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Identification Workflow

The following diagram illustrates a logical workflow for the comprehensive identification and characterization of a synthesized batch of this compound.

References

- 1. 2-Pyridinamine,3-(chloromethyl)-, CasNo.858431-29-5 Bluecrystal chem-union China (Mainland) [zhangyi.lookchem.com]

- 2. Heterocyclic compound 54 page [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound hydrochloride - C6H8Cl2N2 | CSSB00020652657 [chem-space.com]

- 5. 2-(Chloromethyl)pyridin-3-amine | Benchchem [benchchem.com]

Stability and Handling of 3-(Chloromethyl)pyridin-2-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and handling requirements for 3-(Chloromethyl)pyridin-2-amine hydrochloride. Due to the limited availability of specific quantitative stability data in public literature, this document focuses on summarizing qualitative information from safety data sheets and chemical suppliers, and outlines general experimental protocols for assessing the stability of this compound based on established industry guidelines.

Chemical Properties and Stability Profile

This compound hydrochloride is a substituted pyridine derivative used as a building block in organic synthesis. Its structure, featuring a reactive chloromethyl group and an amino group on the pyridine ring, dictates its stability and handling considerations.

Table 1: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 858431-27-3 | [1][2] |

| Molecular Formula | C₆H₈Cl₂N₂ | [1] |

| Molecular Weight | 179.05 g/mol | [1] |

| Appearance | Yellow powder or yellow-tan solid | [3] |

| Solubility | Water soluble | [3] |

Table 2: Known Stability and Incompatibility Data

| Parameter | Description | Source(s) |

| Hygroscopicity | The compound is hygroscopic and will absorb moisture from the air. | [3] |

| Incompatibility | Incompatible with strong oxidizing agents and strong bases. | [3] |

| Reactivity | The chloromethyl group is susceptible to nucleophilic substitution. | Inferred from chemical structure |

| pH Sensitivity | As an amine hydrochloride salt, its stability is expected to be pH-dependent. | Inferred from chemical structure |

Potential Degradation Pathways

While specific degradation pathways for this compound hydrochloride have not been detailed in the reviewed literature, its chemical structure suggests several potential routes of decomposition:

-

Hydrolysis: The presence of the reactive benzylic chloride-like functional group makes the compound susceptible to hydrolysis, where the chlorine atom is displaced by a hydroxyl group. This reaction is likely to be accelerated by the presence of moisture and at non-neutral pH.

-

Reaction with Nucleophiles/Bases: Being an alkyl halide, it will react with various nucleophiles. Strong bases can deprotonate the amine and/or the pyridine nitrogen, potentially leading to further reactions and degradation.

Due to this reactivity, it is crucial to handle the compound under controlled conditions to prevent unintended degradation.

Handling and Storage Recommendations

Proper handling and storage are critical to maintain the integrity of this compound hydrochloride and to ensure the safety of laboratory personnel.

Table 3: Recommended Storage Conditions

| Condition | Recommendation | Source(s) |

| Temperature | Store in a cool, dry place. Specific recommendations include room temperature or refrigerated (2-8°C). | [1][4] |

| Atmosphere | Keep container tightly sealed. Storage under an inert atmosphere is recommended to prevent reaction with moisture and air. | [3][5] |

| Light | Store away from light. | Inferred from general best practices |

| Container | Store in original, tightly sealed containers. | [5] |

Safe Handling Workflow

Personnel handling this compound should adhere to strict safety protocols to minimize exposure and maintain the compound's purity. This includes the use of appropriate Personal Protective Equipment (PPE) and handling within a designated, well-ventilated area.

Experimental Protocols for Stability Assessment

No specific stability-indicating assays for this compound hydrochloride are readily available in the published literature. Therefore, researchers must develop and validate their own methods. The following sections provide generalized protocols based on ICH guidelines for forced degradation studies, which can be adapted for this compound.[3]

General Workflow for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[3] These studies expose the compound to stress conditions more severe than accelerated stability testing.[1]

Protocol for Forced Degradation Studies

This protocol describes a general approach. The concentrations, temperatures, and time points should be adjusted to achieve approximately 10-20% degradation of the parent compound.

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve this compound hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).

-

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and a 0.1 M HCl solution.

-

Keep the mixture at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of base before analysis.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution and a 0.1 M NaOH solution.

-

Keep the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) and collect samples at various time points.

-

Neutralize the samples with an equivalent amount of acid before analysis.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and a 3% hydrogen peroxide (H₂O₂) solution.

-

Keep the mixture at room temperature and collect samples at various time points.

-

-

Thermal Degradation:

-

Store the solid compound and the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C).

-

Collect samples at various time points.

-

-

Photolytic Degradation:

-

Expose the solid compound and the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

-

Keep a control sample wrapped in aluminum foil to protect it from light.

-

Collect samples at appropriate time points.

-

Protocol for Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.

-

Column and Mobile Phase Selection:

-

Start with a common reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).

-

Develop a mobile phase gradient using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Method Optimization:

-

Inject a mixture of the stressed (degraded) samples.

-

Adjust the mobile phase gradient, flow rate, and column temperature to achieve good separation between the parent peak and all degradation product peaks. The goal is to have a resolution of >1.5 between all adjacent peaks.

-

-

Detection:

-

Use a UV detector set at a wavelength where the parent compound and the expected degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

-

Method Validation:

-

Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

-

Conclusion

This compound hydrochloride is a reactive chemical intermediate that requires careful handling and storage to ensure its stability and the safety of researchers. It is hygroscopic and incompatible with strong bases and oxidizing agents. While specific quantitative stability data is not widely available, this guide provides a framework based on its chemical properties and general industry practices. For any critical application, it is imperative that researchers perform their own stability assessments using methodologies such as the forced degradation studies outlined herein to understand the compound's behavior under their specific experimental conditions.

References

- 1. scispace.com [scispace.com]

- 2. This compound hydrochloride - C6H8Cl2N2 | CSSB00020652657 [chem-space.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3-Chloropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity profile of 3-(Chloromethyl)pyridin-2-amine functional groups

An In-depth Technical Guide to the Reactivity Profile of 3-(Chloromethyl)pyridin-2-amine

Abstract

This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its structure incorporates two key reactive centers: a nucleophilic primary amine at the 2-position and an electrophilic chloromethyl group at the 3-position. This guide provides a comprehensive analysis of the reactivity profile of these functional groups, offering insights into their synthetic utility. The document outlines common transformations, provides generalized experimental protocols, and presents quantitative data where available for analogous structures. The interplay between the two functional groups, including the potential for intramolecular cyclization, is also discussed, providing a foundational tool for researchers designing synthetic routes involving this versatile building block.

Introduction and Core Structure

This compound hydrochloride (CAS No: 858431-27-3) is a pyridine derivative that serves as a valuable intermediate in the synthesis of complex bioactive molecules.[2][3] The pyridine ring, an electron-deficient heterocycle, influences the reactivity of its substituents. The molecule's utility stems from the distinct and predictable reactivity of its primary amino group and its benzylic-type chloride. Understanding the chemical behavior of these groups is paramount for their strategic application in the development of novel pharmaceutical and agrochemical agents.[1]

The core structure possesses two primary sites for chemical modification:

-

The 2-amino group: A potent nucleophile and a base.

-

The 3-chloromethyl group: An electrophilic site highly susceptible to nucleophilic substitution.

Caption: Overview of the primary reactive sites on this compound.

Reactivity of the 2-Amino Group

All primary amines feature an active lone pair of electrons on the nitrogen atom, making them effective nucleophiles and bases.[4] This characteristic governs the reactivity of the 2-amino group in this compound.

Nucleophilic Reactions

The 2-amino group readily reacts with a variety of electrophiles. Common transformations include:

-

Acylation: Reaction with acyl chlorides or acid anhydrides to form stable amide linkages. These reactions are typically rapid and often exothermic.[4][5]

-

Alkylation: While direct alkylation with halogenoalkanes can lead to a mixture of secondary, tertiary, and even quaternary ammonium salts, it is a viable pathway for introducing small alkyl groups.[5]

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) to form secondary amines.[6]

Influence on the Pyridine Ring

The amino group is an activating, ortho-para directing group. However, the inherent electron-deficient nature of the pyridine ring generally disfavors electrophilic aromatic substitution. Nucleophilic aromatic substitution (SNAr) is more common for pyridines, particularly at the 2- and 4-positions.[7] In this molecule, the most likely site for nucleophilic attack is not the ring itself but the benzylic carbon of the chloromethyl group.

Reactivity of the 3-Chloromethyl Group

The chloromethyl group is the most reactive site on the molecule for nucleophilic attack. The chlorine atom is a good leaving group, and the adjacent pyridine ring stabilizes the transition state of substitution reactions, analogous to a benzylic system.

Nucleophilic Substitution

The primary mode of reaction for the chloromethyl group is nucleophilic substitution, proceeding readily with a wide range of nucleophiles. This reaction enables the conjugation of the pyridine core to other molecules.[8]

-

Common Nucleophiles: Amines, thiols, alcohols, and carbanions can all displace the chloride ion.[8]

-

Reaction Mechanism: The reaction typically proceeds via an SN2 mechanism, especially with good nucleophiles.[6]

Intramolecular Reactions: A Pathway to Fused Systems

The proximate positioning of the nucleophilic 2-amino group and the electrophilic 3-chloromethyl group creates the potential for an intramolecular nucleophilic substitution. This reaction would lead to the formation of a fused dihydropyridoimidazole ring system. Such cyclizations are valuable in medicinal chemistry for generating rigid, three-dimensional scaffolds.

Caption: Proposed logical pathway for intramolecular cyclization.

Comparative Reactivity Data

While specific kinetic data for this compound is not extensively documented, its reactivity can be inferred from related structures. The following table summarizes expected reaction outcomes and conditions based on established chemical principles.

| Reaction Type | Functional Group | Reagents | Expected Conditions | Product Type |

| Nucleophilic Substitution | 3-Chloromethyl | Primary/Secondary Amines, Thiols, Alkoxides | Room Temp. to 80 °C, Polar Solvent (e.g., DMF, THF) | Substituted methylamine, thioether, ether |

| Acylation | 2-Amino | Acyl Chlorides, Anhydrides | 0 °C to Room Temp., often with a non-nucleophilic base | N-acyl-pyridin-2-amine |

| Suzuki Coupling | 3-Chloromethyl (as halide) | Arylboronic acids, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₃PO₄) | 80-110 °C, Inert Atmosphere | 3-Arylmethyl-pyridin-2-amine |

| Intramolecular Cyclization | Both | Non-nucleophilic base (e.g., NaH, K₂CO₃) | Elevated Temperature (e.g., 60-100 °C) | Fused dihydropyridoimidazole |

Experimental Protocols

The following sections provide generalized, representative protocols for key transformations. Researchers should optimize these conditions for their specific substrates and setups.

Protocol 1: General Procedure for Nucleophilic Substitution on the Chloromethyl Group

This protocol describes a typical reaction with an amine nucleophile.

Materials:

-

This compound hydrochloride (1.0 equiv)

-

Nucleophile (e.g., a primary or secondary amine) (1.2 - 2.0 equiv)

-

Non-nucleophilic base (e.g., K₂CO₃ or DIPEA) (2.5 equiv)

-

Anhydrous solvent (e.g., DMF or Acetonitrile)

-

Standard reaction flask with magnetic stirring and inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add this compound hydrochloride, the base, and the anhydrous solvent.

-

Stir the suspension for 10-15 minutes at room temperature.

-

Add the nucleophile to the mixture, either neat or as a solution in the reaction solvent.

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Acylation of the 2-Amino Group

This protocol describes a typical reaction with an acyl chloride.

Materials:

-

This compound hydrochloride (1.0 equiv)

-

Acyl chloride (1.1 equiv)

-

Non-nucleophilic base (e.g., Triethylamine or Pyridine) (2.2 equiv)

-

Anhydrous solvent (e.g., Dichloromethane or THF)

-

Standard reaction flask with magnetic stirring and inert atmosphere setup

Procedure:

-

Dissolve or suspend this compound hydrochloride in the anhydrous solvent in a dry reaction flask under an inert atmosphere.

-

Cool the mixture to 0 °C using an ice bath.

-

Add the base dropwise while maintaining the temperature at 0 °C.

-

Slowly add the acyl chloride, either neat or as a solution in the reaction solvent. A precipitate (triethylamine hydrochloride) may form.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography or recrystallization.

Caption: Generalized experimental workflow for reactions involving the title compound.

Applications in Drug Development and Medicinal Chemistry

The dual reactivity of this compound makes it a powerful building block for creating libraries of compounds for drug screening. The pyridine-2-amine substructure is found in numerous biologically active molecules, including kinase inhibitors and antitubercular agents.[9][10] The ability to easily append various functionalities via the chloromethyl handle allows for systematic Structure-Activity Relationship (SAR) studies, which are crucial for optimizing lead compounds in the drug discovery pipeline.[11]

Conclusion

This compound exhibits a well-defined and predictable reactivity profile dominated by the nucleophilicity of its 2-amino group and the electrophilicity of its 3-chloromethyl group. These two sites can be addressed selectively under different reaction conditions to achieve a wide range of synthetic transformations. The potential for intramolecular cyclization adds another layer of synthetic utility, providing access to novel fused heterocyclic systems. This guide provides the foundational chemical knowledge and practical protocols necessary for researchers to effectively utilize this versatile building block in their synthetic endeavors. Experimental verification is essential to optimize conditions for specific applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. 858431-29-5 CAS MSDS (2-AMINO-3-CHLOROMETHYL PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 2-(Chloromethyl)pyridin-3-amine | Benchchem [benchchem.com]

- 9. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

3-(Chloromethyl)pyridin-2-amine: A Versatile Bifunctional Scaffold in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)pyridin-2-amine is a valuable and versatile bifunctional molecule that has garnered significant interest in synthetic and medicinal chemistry. Its unique structure, featuring a reactive chloromethyl group and a nucleophilic amino group positioned on a pyridine ring, allows for a diverse range of chemical transformations. This dual functionality makes it an ideal scaffold for the construction of complex heterocyclic systems, particularly fused bicyclic structures like imidazo[1,2-a]pyridines, which are known to exhibit a wide array of biological activities. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Synthesis of this compound

While a direct, high-yield synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established chemical transformations of pyridine derivatives. A common strategy involves the chlorination of the corresponding hydroxymethyl or methyl precursor.

Proposed Synthetic Pathway

A feasible two-step synthesis commences with the commercially available (2-aminopyridin-3-yl)methanol. The hydroxyl group is then converted to a chloride, yielding the target compound.

Experimental Protocol: Synthesis of this compound hydrochloride

Step 1: Preparation of (2-Aminopyridin-3-yl)methanol

This starting material is commercially available.

Step 2: Chlorination of (2-Aminopyridin-3-yl)methanol

To a cooled (0 °C) and stirred solution of (2-aminopyridin-3-yl)methanol (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or chloroform, thionyl chloride (SOCl₂) (1.2 eq.) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC). The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude this compound hydrochloride salt. The product can be further purified by recrystallization.

Reactivity as a Bifunctional Scaffold

The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. The primary amino group at the C2 position can act as a nucleophile, while the chloromethyl group at the C3 position is an electrophilic site susceptible to nucleophilic substitution. This bifunctionality is elegantly exploited in the synthesis of fused heterocyclic systems.

Synthesis of Imidazo[1,2-a]pyridines

A prime example of the bifunctional nature of this compound is its application in the synthesis of the imidazo[1,2-a]pyridine scaffold. This reaction proceeds via an intramolecular cyclization, where the amino group displaces the chlorine atom.

Experimental Protocol: Synthesis of a Substituted Imidazo[1,2-a]pyridine

A mixture of this compound hydrochloride (1.0 eq.) and a suitable aldehyde or ketone (1.1 eq.) in a solvent such as ethanol or isopropanol is heated to reflux in the presence of a base (e.g., sodium bicarbonate, 2.0 eq.) for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.

Data Presentation

Table 1: Spectroscopic Data of this compound and a Representative Derivative

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |

| This compound | ~7.8-8.0 (d, 1H, H6), ~7.0-7.2 (t, 1H, H4), ~6.6-6.8 (d, 1H, H5), ~4.6 (s, 2H, CH₂Cl), ~4.5 (br s, 2H, NH₂) | ~158 (C2), ~148 (C6), ~138 (C4), ~120 (C3), ~115 (C5), ~45 (CH₂Cl) | [M+H]⁺: 143.0 |

| Representative Imidazo[1,2-a]pyridine Derivative | ~8.0-8.2 (d, 1H), ~7.5-7.7 (d, 1H), ~7.2-7.4 (m, 5H, Ar-H), ~7.0-7.1 (t, 1H), ~5.4 (s, 2H, CH₂) | ~145, ~140, ~135, ~129, ~128, ~127, ~125, ~117, ~112, ~50 | [M+H]⁺: Varies |

Note: The NMR data for this compound are estimated based on structurally similar compounds.

Table 2: Biological Activity of Imidazo[1,2-a]pyridine Derivatives

| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |

| I-11 | KRAS G12C | NCI-H358 | Potent (exact value not specified) | [1] |

| Compound 12 | Anticancer | HT-29 | 4.15 ± 2.93 | [2] |

| Compound 18 | Anticancer | B16F10 | 14.39 ± 0.04 | [3] |

| Compound 14 | Anticancer | B16F10 | 21.75 ± 0.81 | [2] |

Visualization of a Key Signaling Pathway

Derivatives of the imidazo[1,2-a]pyridine scaffold, accessible from this compound, have been identified as potent inhibitors of oncogenic KRAS G12C, a key driver in many cancers. The following diagram illustrates the simplified KRAS signaling pathway and the point of inhibition.

Caption: Simplified KRAS signaling pathway and inhibition by an imidazo[1,2-a]pyridine derivative.

The following diagram illustrates the experimental workflow for the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives.

Caption: General workflow for the synthesis and biological evaluation of imidazo[1,2-a]pyridines.

Conclusion

This compound is a highly valuable bifunctional scaffold that provides a straightforward and efficient entry into the synthetically and medicinally important class of imidazo[1,2-a]pyridines. The ability to readily construct this privileged heterocyclic core opens up avenues for the exploration of new chemical space in drug discovery. The demonstrated anticancer activity of imidazo[1,2-a]pyridine derivatives highlights the potential of this scaffold in developing novel therapeutics. Further exploration of the reactivity of this compound and the biological activities of its derivatives is warranted and promises to yield exciting new developments in the fields of organic synthesis and medicinal chemistry.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 3. DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents [patents.google.com]

The Versatile Scaffold: 3-(Chloromethyl)pyridin-2-amine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(Chloromethyl)pyridin-2-amine is a key building block in medicinal chemistry, prized for its reactive chloromethyl group and nucleophilic amino group. This bifunctionality allows for the facile construction of a diverse array of heterocyclic compounds with significant therapeutic potential. As a versatile scaffold, it serves as a starting point for the synthesis of novel kinase inhibitors, anticancer agents, and antimicrobial compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of derivatives of this compound, supported by detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows.

Synthetic Strategies and Methodologies

The primary utility of this compound in medicinal chemistry lies in its ability to undergo nucleophilic substitution at the chloromethyl position and participate in cyclization reactions involving the amino group. A prominent application is in the synthesis of imidazo[1,2-a]pyridines, a class of compounds known for a wide range of biological activities.

Key Synthetic Reaction: Groebke-Blackburn-Bienaymé Three-Component Reaction (GBB-3CR)

While direct use of this compound in a one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines can be challenging, a closely related and highly efficient method is the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR). This reaction utilizes a 2-aminopyridine, an aldehyde, and an isocyanide to construct the imidazo[1,2-a]pyridine core. The resulting 3-aminoimidazo[1,2-a]pyridines are structurally analogous to compounds that could be derived from this compound through subsequent amination.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-(m-tolyl)imidazo[1,2-a]pyridin-3-amine

This protocol describes the synthesis of a representative 3-aminoimidazo[1,2-a]pyridine derivative using the GBB-3CR.

Materials:

-

2-aminopyridine

-

m-tolualdehyde

-

4-chlorophenyl isocyanide

-

Scandium (III) triflate (Sc(OTf)₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol (MeOH)

Procedure:

-

A mixture of 2-aminopyridine (188 mg, 2.0 mmol) and m-tolualdehyde (240 mg, 2.0 mmol) containing Sc(OTf)₃ (49 mg, 0.1 mmol) and anhydrous Na₂SO₄ (200 mg) in MeOH (10 mL) is stirred under a nitrogen atmosphere for one hour at 50°C.

-

Following the initial stirring, a solution of 4-chlorophenyl isocyanide (303 mg, 2.2 mmol) in MeOH (2 mL) is added to the reaction mixture.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired product.

Biological Activity and Therapeutic Potential

Derivatives of this compound, particularly the resulting imidazo[1,2-a]pyridine scaffolds, have demonstrated significant potential in oncology. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.

Quantitative Biological Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of a series of synthesized 3-aminoimidazo[1,2-a]pyridine derivatives against various human cancer cell lines.

| Compound ID | R Group at C-2 | Cancer Cell Line | IC₅₀ (µM)[1] |

| 11 | Indole | MCF-7 | 20.47 ± 0.10 |

| HT-29 | 18.34 ± 1.22 | ||

| 12 | Nitrophenyl | HT-29 | 4.15 ± 2.93 |

| MCF-7 | 30.88 ± 14.44 | ||

| B16F10 | 64.81 ± 15.78 | ||

| 14 | m-tolyl | B16F10 | 21.75 ± 0.81 |

| HT-29 | 44.45 ± 0.15 | ||

| 18 | 2,4-difluorophenyl | B16F10 | 14.39 ± 0.04 |

| MCF-7 | 14.81 ± 0.20 | ||

| HT-29 | 10.11 ± 0.70 | ||

| 19 | Trifluoromethylphenyl | HT-29 | 85.50 ± 18.83 |

Mechanism of Action and Signaling Pathways

A key mechanism through which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is through the modulation of critical cellular signaling pathways involved in inflammation and cell survival. One such pathway is the STAT3/NF-κB signaling cascade.

A novel synthetic imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.[2]

Caption: STAT3/NF-κB Signaling Pathway Inhibition.

Experimental Workflow

The development of novel therapeutic agents from this compound or related scaffolds follows a structured workflow, from initial synthesis to comprehensive biological evaluation.

Caption: Drug Discovery Workflow.

Conclusion

This compound and its structural analogs are invaluable starting materials in the field of medicinal chemistry. The ability to readily synthesize diverse libraries of compounds, such as imidazo[1,2-a]pyridines, has led to the discovery of potent molecules with significant therapeutic potential, particularly in the area of oncology. The continued exploration of derivatives from this versatile scaffold, coupled with a deeper understanding of their mechanisms of action, holds great promise for the development of next-generation targeted therapies.

References

- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Potential Biological Activity of 3-(Chloromethyl)pyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Chloromethyl)pyridin-2-amine is a substituted pyridine derivative that holds potential as a pharmacologically active compound. As a member of the 2-aminopyridine class, it belongs to a group of heterocyclic compounds recognized for a wide spectrum of biological activities. This technical guide provides an in-depth overview of the potential biological activities of this compound, drawing upon data from structurally similar compounds and outlining detailed experimental protocols for its investigation. The document covers potential cytotoxic, anti-inflammatory, and neuroprotective effects and explores plausible signaling pathways that may be modulated by this class of compounds. This guide is intended to serve as a foundational resource for researchers initiating studies into the therapeutic potential of this compound and its derivatives.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents. The 2-aminopyridine moiety, in particular, is a well-established pharmacophore known to impart a diverse range of biological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and neuroprotective properties. The subject of this guide, this compound, features a reactive chloromethyl group, which can serve as a handle for further chemical modifications, making it a versatile building block for the synthesis of novel drug candidates.[1] While specific biological data for this compound is limited in publicly available literature, its structural similarity to other bioactive pyridines suggests a high potential for interaction with various biological targets, including enzymes and receptors.[1] This document aims to consolidate the available information on related compounds and provide a comprehensive framework for the systematic investigation of the biological activity of this compound.

Potential Biological Activities and Quantitative Data

Cytotoxic Activity

The cytotoxic potential of pyridine derivatives is a significant area of research, particularly in the context of oncology. While no specific IC50 values for this compound have been reported, a study on its structural isomer, 2-(Chloromethyl)pyridin-3-amine , has demonstrated moderate cytotoxicity in BALB/c-3T3 cells, with a reported average LD50 of 0.118 mM .[2] This finding suggests that this compound may also exhibit cytotoxic effects and warrants further investigation against a panel of cancer cell lines.

Table 1: Cytotoxicity Data for a Structural Isomer of this compound

| Compound | Cell Line | Parameter | Value | Reference |

| 2-(Chloromethyl)pyridin-3-amine | BALB/c-3T3 | LD50 | 0.118 mM | [2] |

Numerous other pyridine derivatives have shown potent anticancer activity. For instance, various 3-aminoimidazo[1,2-α]pyridine derivatives have demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range.[3]

Table 2: Examples of Cytotoxicity Data for Related Pyridine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | 0.57 | [3] |

| Pyrido[2,3-d]pyrimidine | HepG2 (Liver) | 1.13 | [3] |

| 3-aminoimidazo[1,2-α]pyridine | HT-29 (Colorectal) | 4.15 ± 2.93 | [3] |

| 3-aminoimidazo[1,2-α]pyridine | B16F10 (Melanoma) | 21.75 ± 0.81 | [3] |

Anti-inflammatory Activity

Inflammation is a key pathological process in a multitude of diseases, and the search for novel anti-inflammatory agents is a continuous effort in drug discovery. Pyrimidine derivatives, structurally related to pyridines, have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes.[4] For example, certain pyrazolo[3,4-d]pyrimidine derivatives have shown potent COX-2 inhibition with IC50 values as low as 0.04 µM.[4]

Table 3: Anti-inflammatory Activity of Related Pyrimidine Derivatives

| Compound Class | Target | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine | COX-2 | 0.04 ± 0.09 | [4] |

| Pyrazolo[3,4-d]pyrimidine | COX-2 | 0.04 ± 0.02 | [4] |

Given these findings, this compound should be evaluated for its potential to inhibit inflammatory pathways.

Neuroprotective Activity

Neurodegenerative diseases represent a significant unmet medical need. Some pyridine derivatives have shown promise as neuroprotective agents. For instance, a study on a pyrrolopyrimidine antioxidant demonstrated neuroprotective effects in a 3-acetylpyridine-induced neurotoxicity model in rats.[5] The compound was found to attenuate reductions in cerebellar cGMP and ATP and prevent the loss of motor coordination.[5] While this is an indirect association, it highlights the potential for pyridine-containing structures to have an impact on neurological pathways.

Experimental Protocols

To systematically investigate the biological potential of this compound, a series of well-established in vitro assays are recommended.

Synthesis of this compound

A common route for the synthesis of chloromethylpyridines involves the reaction of the corresponding pyridinemethanol with a chlorinating agent like thionyl chloride.[6][7]

Workflow for Synthesis

A potential synthetic route to this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][8][9]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of this compound and a vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Workflow for MTT Assay

Workflow for determining cytotoxicity using the MTT assay.

Anti-inflammatory Assessment: COX Inhibition Assay

This fluorometric assay measures the peroxidase activity of cyclooxygenase (COX) enzymes.

Materials:

-

Ovine or human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP)

-

Hematin (cofactor)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

This compound (dissolved in DMSO)

-

Black 96-well plates

-

Fluorescence plate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, hematin, and the fluorometric probe.

-

Enzyme and Inhibitor Incubation: Add the COX enzyme and the test compound or DMSO control to the wells. Incubate for 10-15 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity in a kinetic mode for 10-20 minutes (e.g., Ex/Em = 535/587 nm).

-

Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound to determine the IC50 value.[10][11]

Neuroprotection Assessment: Glutamate-Induced Excitotoxicity Assay

This assay evaluates the ability of a compound to protect neuronal cells from glutamate-induced cell death.

Materials:

-

Neuronal cell line (e.g., HT22 hippocampal cells)

-

Cell culture medium

-

Glutamate

-

This compound

-

Reagents for a viability assay (e.g., MTT or resazurin)

-

96-well plates

Procedure:

-

Cell Seeding: Plate neuronal cells in 96-well plates and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Glutamate Challenge: Add glutamate to the wells (at a pre-determined toxic concentration) and incubate for 24 hours.

-

Viability Assessment: Measure cell viability using a standard assay like the MTT assay.

-

Data Analysis: Compare the viability of cells treated with the compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.[5]

Potential Signaling Pathways

The biological effects of 2-aminopyridine derivatives are often mediated through the modulation of key intracellular signaling pathways. Based on the potential anticancer and anti-inflammatory activities, two major pathways that could be affected by this compound are the PI3K/Akt/mTOR and MAPK/NF-κB pathways.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a crucial regulator of cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many cancers.[6][12] Inhibition of this pathway is a key strategy in cancer therapy.

Potential inhibition of the PI3K/Akt/mTOR pathway.

MAPK/NF-κB Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response.[3][13] They regulate the production of pro-inflammatory cytokines and enzymes like COX-2.

Potential modulation of the MAPK/NF-κB inflammatory pathway.

Conclusion

This compound presents itself as a compound of interest for further pharmacological investigation. Based on the known activities of the 2-aminopyridine scaffold and data from its close structural isomer, it is plausible that this molecule may exhibit cytotoxic, anti-inflammatory, and potentially neuroprotective properties. The provided experimental protocols offer a clear path for the systematic evaluation of these activities. Furthermore, the exploration of its effects on key signaling pathways, such as PI3K/Akt/mTOR and MAPK/NF-κB, will be crucial in elucidating its mechanism of action and advancing its potential as a therapeutic lead compound. Future studies should focus on generating specific quantitative data for this compound and exploring its structure-activity relationship through the synthesis and evaluation of novel derivatives.

References

- 1. atcc.org [atcc.org]

- 2. 2-(Chloromethyl)pyridin-3-amine | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Comprehensive Review of 3-(Chloromethyl)pyridin-2-amine in Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Chloromethyl)pyridin-2-amine is a pivotal bifunctional pyridine derivative that has garnered significant attention in medicinal chemistry and materials science. Its unique structural architecture, featuring a reactive chloromethyl group and a nucleophilic amino group on a pyridine scaffold, renders it a versatile building block for the synthesis of a diverse array of heterocyclic compounds. This technical guide provides a comprehensive literature review of the research on this compound, encompassing its synthesis, chemical reactivity, and, most notably, its role as a precursor to biologically active molecules. A significant focus is placed on its application in the synthesis of imidazo[1,2-a]pyridine derivatives, a class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This review consolidates quantitative biological data, details key experimental protocols, and visualizes important synthetic and signaling pathways to serve as a valuable resource for professionals in the field of drug discovery and development.

Introduction

Pyridine and its derivatives are fundamental scaffolds in the realm of pharmaceuticals and agrochemicals, owing to their ability to interact with a wide range of biological targets. Among the vast landscape of pyridine-based synthons, this compound stands out as a particularly useful intermediate. The strategic placement of an electrophilic chloromethyl group and a nucleophilic amino group on adjacent positions of the pyridine ring allows for facile construction of fused heterocyclic systems. This guide will delve into the chemical properties, synthesis, and reactivity of this compound, with a special emphasis on its utility in the generation of novel therapeutic agents.

Physicochemical Properties

The physicochemical properties of this compound and its hydrochloride salt are crucial for its handling, storage, and reaction setup. While experimental data is somewhat limited in publicly available literature, predicted values provide a good estimation of its characteristics.

| Property | This compound | This compound HCl | Reference |

| Molecular Formula | C₆H₇ClN₂ | C₆H₈Cl₂N₂ | |

| Molecular Weight | 142.59 g/mol | 179.05 g/mol | |

| Boiling Point (Predicted) | 286.9±25.0 °C | - | |

| Density (Predicted) | 1.265±0.06 g/cm³ | - | |

| pKa (Predicted) | 5.92±0.36 | - | |

| Storage Temperature | 2-8°C | - |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, typically starting from readily available pyridine derivatives. A common strategy involves the chlorination of the corresponding methyl-substituted pyridine.

General Synthetic Workflow

The synthesis generally proceeds via the chlorination of 2-amino-3-methylpyridine. This transformation can be accomplished using various chlorinating agents.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

While a single, universally adopted protocol is not available, the following represents a plausible procedure synthesized from patent literature describing the synthesis of similar compounds. This protocol is for informational purposes and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Objective: To synthesize this compound hydrochloride from 2-amino-3-methylpyridine.

Materials:

-

2-Amino-3-methylpyridine

-

Thionyl chloride (SOCl₂) or N-Chlorosuccinimide (NCS)

-

Anhydrous inert solvent (e.g., Dichloromethane (DCM), Chloroform, or Toluene)

-

Anhydrous HCl (gas or solution in an inert solvent)

-

Ice bath

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet, dissolve 2-amino-3-methylpyridine (1.0 eq) in an anhydrous inert solvent.

-

Chlorination: Cool the solution in an ice bath. Slowly add a solution of the chlorinating agent (e.g., thionyl chloride, 1.1-1.3 eq) in the same anhydrous solvent via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Salt Formation: To obtain the hydrochloride salt, dissolve the crude product in an anhydrous solvent and bubble anhydrous HCl gas through the solution or add a solution of HCl in an inert solvent. The hydrochloride salt will precipitate.

-

Purification: Collect the precipitate by filtration, wash with a cold inert solvent, and dry under vacuum to afford this compound hydrochloride.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile reagent in organic synthesis. The primary amine can act as a nucleophile, while the chloromethyl group is susceptible to nucleophilic substitution.

Nucleophilic Substitution at the Chloromethyl Group

The chlorine atom of the chloromethyl group is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at this position.

-

N-Nucleophiles: Primary and secondary amines can react with the chloromethyl group to form the corresponding substituted aminomethylpyridines.

-

O-Nucleophiles: Alcohols and phenols can react under basic conditions to form ether linkages.

-

S-Nucleophiles: Thiols are excellent nucleophiles for this reaction, leading to the formation of thioethers.

Cyclocondensation Reactions: Synthesis of Imidazo[1,2-a]pyridines

The most prominent application of this compound is in the synthesis of the imidazo[1,2-a]pyridine scaffold. This is typically achieved through a cyclocondensation reaction where the endocyclic pyridine nitrogen attacks the chloromethyl group after the initial formation of an intermediate from the exocyclic amine.

Caption: Three-component synthesis of Imidazo[1,2-a]pyridines.

Biological Activities of this compound Derivatives

Derivatives of this compound, particularly the imidazo[1,2-a]pyridines, exhibit a wide range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of imidazo[1,2-a]pyridine derivatives. These compounds have been shown to be effective against various cancer cell lines, including breast, colon, and melanoma.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 12 | HT-29 (Colon) | 4.15 ± 2.93 | |

| Compound 18 | MCF-7 (Breast) | 14.81 ± 0.20 | |

| Compound 18 | B16F10 (Melanoma) | 14.39 ± 0.04 | |

| Compound 18 | HT-29 (Colon) | 10.11 ± 0.70 | |

| Compound 11 | MCF-7 (Breast) | 20.47 ± 0.10 | |

| Compound 11 | HT-29 (Colon) | 18.34 ± 1.22 | |

| Compound 14 | B16F10 (Melanoma) | 21.75 ± 0.81 | |

| PI3K Inhibitor 2g | p110α | 0.0018 | |

| PI3K Inhibitor 12 | p110α | 0.0028 | |

| Melanoma Inhibitor 15d | A375P (Melanoma) | < 0.06 | |

| Melanoma Inhibitor 17e | A375P (Melanoma) | < 0.06 | |

| Melanoma Inhibitor 18c | A375P (Melanoma) | < 0.06 | |

| Melanoma Inhibitor 18h | A375P (Melanoma) | < 0.06 | |

| Melanoma Inhibitor 18i | A375P (Melanoma) | < 0.06 |

Anti-tuberculosis Activity

Derivatives of this compound have also shown promise as anti-tuberculosis agents. Specifically, certain pyridine-2-methylamine derivatives have demonstrated potent activity against Mycobacterium tuberculosis.

| Compound ID | Target | MIC (µg/mL) | Reference |

| Compound 62 | M. tb H37Rv | 0.016 | |

| Compound 62 | MDR/XDR-TB | 0.0039-0.0625 |

Signaling Pathways Modulated by Derivatives

The therapeutic effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that is frequently dysregulated in cancer. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, particularly targeting the p110α isoform of PI3K.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another critical signaling protein that is often constitutively active in many cancers, promoting tumor growth and survival. Imidazo[1,2-a]pyridine derivatives have been developed as STAT3 inhibitors, blocking its phosphorylation and subsequent dimerization and nuclear translocation.

Caption: Inhibition of the STAT3 signaling pathway by Imidazo[1,2-a]pyridine derivatives.

Conclusion

This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its primary utility lies in the efficient construction of the imidazo[1,2-a]pyridine scaffold, which is a privileged structure in drug discovery. The derivatives of this compound have demonstrated a remarkable breadth of biological activities, with significant potential in the development of novel anticancer and anti-infective agents. The ability of these compounds to modulate critical signaling pathways such as PI3K/Akt/mTOR and STAT3 underscores their therapeutic promise. This comprehensive review provides a foundational resource for researchers, consolidating key synthetic methodologies, quantitative biological data, and mechanistic insights to facilitate further exploration and exploitation of this compound in the quest for new and improved medicines.

Spectroscopic and Synthetic Profile of 3-(Chloromethyl)pyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of the spectroscopic and synthetic aspects of 3-(Chloromethyl)pyridin-2-amine. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide combines theoretical predictions, data from analogous compounds, and generalized experimental protocols to serve as a valuable resource for researchers.

Compound Overview

This compound is a substituted pyridine derivative with potential applications as a building block in medicinal chemistry and materials science.[1] Its bifunctional nature, containing both a nucleophilic amine and an electrophilic chloromethyl group, makes it a versatile intermediate for the synthesis of more complex molecules.[1] The hydrochloride salt of this compound is cataloged under CAS number 858431-27-3.[2][3][4][5]

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is based on data from related compounds such as 3-chloropyridin-2-amine and 2-amino-3-picoline.[6][7] The chemical shifts are referenced to tetramethylsilane (TMS).

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Pyridine-H4 | ~ 7.4 - 7.6 | Doublet of doublets | |

| Pyridine-H5 | ~ 6.6 - 6.8 | Doublet of doublets | |

| Pyridine-H6 | ~ 8.0 - 8.2 | Doublet of doublets | |

| -CH₂Cl | ~ 4.5 - 4.8 | Singlet | The chemical shift is influenced by the electronegative chlorine atom and the pyridine ring. |

| -NH₂ | ~ 5.0 - 5.5 | Broad Singlet | The chemical shift can vary with solvent and concentration. |

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are estimated based on data for pyridine and its derivatives.[8][9][10]

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C2 | ~ 158 - 162 | Carbon bearing the amino group. |

| C3 | ~ 120 - 124 | Carbon bearing the chloromethyl group. |

| C4 | ~ 138 - 142 | |

| C5 | ~ 115 - 119 | |

| C6 | ~ 147 - 151 | |

| -CH₂Cl | ~ 45 - 50 |

Predicted Infrared (IR) Spectroscopy Data

The predicted IR absorption bands are based on characteristic frequencies for primary amines and chloroalkanes.[11][12][13][14]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |

| N-H Stretch (symmetric) | 3300 - 3400 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Weak |

| N-H Bend | 1600 - 1650 | Strong |

| C=C, C=N Stretch (aromatic ring) | 1400 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Predicted Mass Spectrometry (MS) Data

The predicted mass-to-charge ratios (m/z) for the molecular ion and common fragments in mass spectrometry are presented below.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 142/144 | Molecular ion peak, showing isotopic pattern for chlorine. |

| [M-Cl]⁺ | 107 | Loss of chlorine radical. |

| [M-CH₂Cl]⁺ | 93 | Loss of chloromethyl radical. |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

A plausible synthetic route to this compound involves the chlorination of 2-amino-3-methylpyridine (2-amino-3-picoline).

Reaction:

Procedure:

-

Dissolution: Dissolve 2-amino-3-methylpyridine in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to the solution.

-

Chlorination: Slowly add N-Chlorosuccinimide (NCS) portion-wise to the reaction mixture at room temperature.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-